molecular formula C23H27N3O B3818738 2-[1-Benzyl-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol

2-[1-Benzyl-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B3818738
M. Wt: 361.5 g/mol
InChI Key: YJICOUUDKRZLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-Benzyl-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a benzyl group and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Benzyl-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with benzyl halides in the presence of a base to form the benzylated isoquinoline intermediate. This intermediate is then reacted with piperazine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-[1-Benzyl-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or isoquinoline moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[1-Benzyl-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-Benzyl-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-Benzyl-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol is unique due to its combination of a benzyl group, isoquinoline moiety, and piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs or other related compounds.

Properties

IUPAC Name

2-[1-benzyl-4-(isoquinolin-5-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c27-14-10-22-18-25(12-13-26(22)16-19-5-2-1-3-6-19)17-21-8-4-7-20-15-24-11-9-23(20)21/h1-9,11,15,22,27H,10,12-14,16-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJICOUUDKRZLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC3=C2C=CN=C3)CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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